molecular formula C10H21NO B12091919 1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol

1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol

Cat. No.: B12091919
M. Wt: 171.28 g/mol
InChI Key: HPTPLAKURFQNBA-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol stands out due to its specific cyclopentane structure, which imparts unique chemical and physical properties. This structure enhances its reactivity and makes it a versatile compound in various applications .

Biological Activity

1-[1-(Aminomethyl)-3-methylcyclopentyl]propan-1-ol is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant research findings.

  • Molecular Formula : C₁₀H₁₉NO
  • Molecular Weight : 171.28 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCC(C1(CCCC1C)CN)O

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets, including enzymes and receptors. The compound's aminomethyl group can form hydrogen bonds and electrostatic interactions, while the hydroxyl group participates in polar interactions. These interactions can modulate enzyme activity and receptor binding, leading to significant biological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may have implications in treating diseases where these enzymes are overactive.
  • Protein-Ligand Interactions : It plays a role in the study of protein-ligand interactions, crucial for drug design and development.
  • Potential Therapeutic Applications : Ongoing research explores its use in developing pharmaceuticals targeting specific receptors or pathways involved in various diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Mechanisms : A study demonstrated that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .
  • Cancer Research : The compound has been evaluated for its effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in specific types of cancer cells .
  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially offering therapeutic options for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
1-PropanolSimple alcoholGeneral solvent; low biological activity
2-Amino-2-methyl-1-propanolAmino and hydroxyl groupsLimited biological applications
1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-olCyclopropyl ringDifferent reactivity; less studied

The presence of both the cyclopentyl ring and the aminomethyl group in this compound confers distinct chemical reactivity and biological activity compared to these similar compounds.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-[1-(aminomethyl)-3-methylcyclopentyl]propan-1-ol

InChI

InChI=1S/C10H21NO/c1-3-9(12)10(7-11)5-4-8(2)6-10/h8-9,12H,3-7,11H2,1-2H3

InChI Key

HPTPLAKURFQNBA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(CCC(C1)C)CN)O

Origin of Product

United States

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